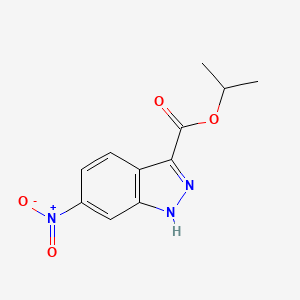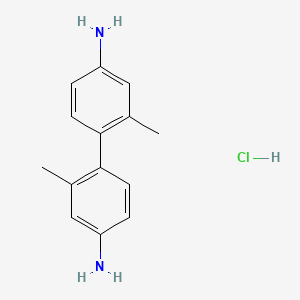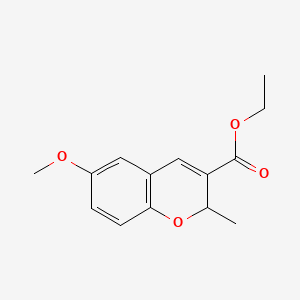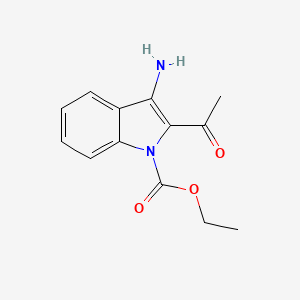
2,2'-Dimethylbenzidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dimethylbenzidine hydrochloride is an organic compound with the molecular formula C14H18ClN2. It is a derivative of benzidine, where two methyl groups are attached to the benzene rings. This compound is typically found as a light tan solid and is soluble in water, forming an acidic aqueous solution .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-Dimethylbenzidine hydrochloride can be synthesized through the reduction of 2,2’-dimethylazobenzene. The reduction is typically carried out using a reducing agent such as sodium dithionite in an acidic medium. The reaction conditions involve maintaining a controlled temperature and pH to ensure the complete reduction of the azobenzene derivative to the corresponding benzidine derivative .
Industrial Production Methods
In industrial settings, the production of 2,2’-dimethylbenzidine hydrochloride involves large-scale reduction processes. The use of continuous flow reactors and automated control systems ensures consistent product quality and yield. The hydrochloride salt is then isolated through crystallization and purification steps to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dimethylbenzidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid structures.
Reduction: Further reduction can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
Oxidation: Quinonoid compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated benzidine derivatives.
Applications De Recherche Scientifique
2,2’-Dimethylbenzidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in mutagenicity studies to understand genetic mutations.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers and as a curing agent for epoxy resins.
Mécanisme D'action
The mechanism of action of 2,2’-dimethylbenzidine hydrochloride involves its interaction with cellular components. It can form reactive intermediates that interact with DNA, leading to mutations. The compound’s effects are mediated through the formation of quinonoid structures that can cause oxidative stress and damage to cellular macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzidine: The parent compound, which lacks the methyl groups.
3,3’-Dimethylbenzidine: A similar compound with methyl groups at different positions.
4,4’-Dimethylbenzidine: Another isomer with methyl groups on the para positions.
Uniqueness
2,2’-Dimethylbenzidine hydrochloride is unique due to its specific substitution pattern, which affects its reactivity and interaction with other molecules. The presence of methyl groups at the ortho positions enhances its stability and alters its electronic properties compared to other benzidine derivatives .
Propriétés
Numéro CAS |
198487-76-2 |
|---|---|
Formule moléculaire |
C14H16N2.HCl C14H17ClN2 |
Poids moléculaire |
248.75 g/mol |
Nom IUPAC |
4-(4-amino-2-methylphenyl)-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2;/h3-8H,15-16H2,1-2H3;1H |
Clé InChI |
CZFJZGCNFULLBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C.Cl |
melting_point |
greater than 572 °F (NTP, 1992) |
Description physique |
2,2'-dimethylbenzidine hydrochloride is a light tan solid. (NTP, 1992) |
Solubilité |
50 to 100 mg/mL at 66 °F (NTP, 1992) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Propyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866040.png)
![4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one](/img/structure/B11866045.png)




![6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile](/img/structure/B11866062.png)


![9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B11866082.png)




